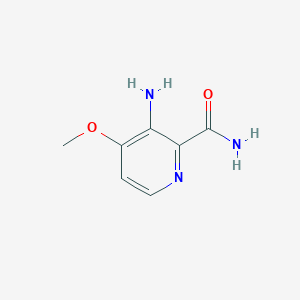

3-Amino-4-methoxypicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

3-amino-4-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O2/c1-12-4-2-3-10-6(5(4)8)7(9)11/h2-3H,8H2,1H3,(H2,9,11) |

InChI Key |

JMAZFJMQJZYBDV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 Methoxypicolinamide

Diverse Synthetic Routes for 3-Amino-4-methoxypicolinamide and its Precursors

The construction of the this compound core involves the strategic introduction of the amino and methoxy (B1213986) groups onto the picolinamide (B142947) framework. The synthesis can be approached by either forming the picolinamide from a pre-functionalized picolinic acid or by modifying the pyridine (B92270) ring after the amide has been established.

Classical Organic Synthesis Approaches to the Picolinamide Core

Classical methods for the synthesis of the picolinamide core typically involve the amidation of a corresponding picolinic acid or its activated derivative. For this compound, this would necessitate the prior synthesis of 3-amino-4-methoxypicolinic acid.

A common route to substituted picolinic acids starts from readily available pyridine derivatives. For instance, the synthesis of 3-amino-4-methylpyridine (B17607), a related precursor, has been achieved through various classical methods, including the Hofmann degradation of picolinamide and the Curtius rearrangement of the corresponding acyl azide. One established method involves the nitration of 4-methylpyridine (B42270) to yield 3-nitro-4-methylpyridine, followed by reduction of the nitro group to an amino group. google.comgoogle.com A similar strategy could be envisioned for a methoxy-substituted analogue.

Another classical approach involves the halogenation of the pyridine ring, followed by nucleophilic substitution. For example, 3-bromo-4-methylpyridine (B15001) can be converted to 3-amino-4-methylpyridine by reaction with ammonia (B1221849) under pressure, often catalyzed by a copper salt. google.com

Once the substituted picolinic acid is obtained, the final amidation step to form the picolinamide can be achieved through several well-established methods. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an amine, or the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia.

A plausible synthetic sequence based on classical methods is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | HNO₃/H₂SO₄ | 4-methoxy-3-nitropicolinic acid |

| 2 | Reduction | Fe/HCl or H₂, Pd/C | 3-amino-4-methoxypicolinic acid |

| 3 | Amidation | SOCl₂, then NH₃ or a coupling agent and NH₃ | This compound |

Modern Catalytic Methods in Picolinamide Synthesis

Modern synthetic chemistry offers more efficient and selective methods for the construction of substituted picolinamides, often employing transition metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly powerful for introducing substituents onto the pyridine ring.

For instance, a palladium-catalyzed amination reaction could be used to introduce the 3-amino group. Starting from a 3-halo-4-methoxypicolinamide, a Buchwald-Hartwig amination using an ammonia surrogate or a protected amine followed by deprotection could be a viable route. Similarly, the 4-methoxy group could be introduced via a palladium-catalyzed C-O coupling reaction from a 4-halopicolinamide precursor.

The picolinamide itself can act as a directing group in C-H activation reactions, facilitating functionalization at specific positions of the pyridine ring. researchgate.net This strategy allows for the late-stage introduction of substituents, which can be highly advantageous in the synthesis of complex molecules.

A representative modern catalytic approach could involve:

| Step | Reaction | Catalyst and Reagents | Product |

| 1 | C-H Amination | Pd or Cu catalyst, aminating agent | 3-Amino-picolinamide derivative |

| 2 | C-H Methoxylation | Pd catalyst, methoxylating agent | This compound |

Chemo- and Regioselective Synthesis Strategies

The synthesis of polysubstituted pyridines like this compound requires careful control of regioselectivity. The inherent electronic properties of the pyridine ring and the directing effects of existing substituents play a crucial role. The picolinamide group, for example, can direct metallation and subsequent functionalization to specific positions.

In the context of this compound, the synthesis would need to address the selective introduction of the amino and methoxy groups at the C3 and C4 positions, respectively. The order of introduction of these groups is critical. For example, the strong electron-donating nature of the amino group would significantly influence the regioselectivity of a subsequent electrophilic substitution reaction.

A chemo- and regioselective strategy might involve the use of a pre-functionalized starting material where one of the substituents is already in place. For example, starting with a 4-methoxypyridine (B45360) derivative, the challenge would be to selectively introduce the amino and carboxamide groups at the desired positions.

Derivatization and Functionalization Strategies of this compound

The presence of a primary amino group and an amide functionality, along with the electronically rich pyridine ring, makes this compound a versatile scaffold for further chemical modifications.

Modifications at the Amine Moiety

The primary amino group at the C3 position is a key site for derivatization. Standard amine chemistry can be applied to introduce a wide range of functional groups.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through nucleophilic substitution on alkyl halides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction) to introduce a wide array of substituents such as halogens, cyano, or hydroxyl groups.

The choice of reaction conditions would be crucial to avoid side reactions with the picolinamide moiety.

| Derivatization Reaction | Reagent | Resulting Functional Group |

| Acylation | Acetyl chloride | Acetamido |

| Sulfonylation | Tosyl chloride | Tosylamido |

| Reductive Amination | Benzaldehyde, NaBH₃CN | Benzylamino |

| Sandmeyer Reaction | NaNO₂, HCl, then CuBr | Bromo |

Substituent Effects on the Picolinamide Ring System

The electronic properties of the 3-amino and 4-methoxy groups have a significant impact on the reactivity of the picolinamide ring system. Both are electron-donating groups, which activate the pyridine ring towards electrophilic substitution. The amino group, being a stronger activator, will have a more pronounced effect.

The increased electron density on the pyridine ring can facilitate reactions such as electrophilic aromatic substitution. The positions ortho and para to the activating groups will be the most nucleophilic. In the case of this compound, the C5 position is particularly activated by both the 3-amino and 4-methoxy groups.

Conversely, the electron-donating nature of these substituents can influence the acidity of the N-H protons of the amide and the basicity of the pyridine nitrogen. These modifications in electronic properties are critical considerations for any further chemical transformations of the molecule.

Introduction of Diverse Chemical Tags and Moieties

The functionalization of the picolinamide scaffold is a key strategy for creating diverse analogues. The picolinamide group itself can serve as an effective directing group in palladium-catalyzed C-H functionalization reactions, enabling the selective introduction of various chemical moieties at specific positions. This approach provides a powerful tool for modifying the core structure.

Research into the palladium-catalyzed sp³ C-H arylation of saturated amine scaffolds has demonstrated the influence of substituents on the picolinamide directing group. chemrxiv.org By modifying the picolinamide ring with different groups, the reactivity and selectivity of the C-H activation process can be controlled. For instance, studies have shown that using an unsubstituted picolinamide or a 3-methylpicolinamide (B1317356) directing group on a bornylamine scaffold leads to highly selective monoarylation. chemrxiv.org In contrast, the presence of other substituents can promote double C-H arylation. chemrxiv.org

Table 1: Effect of Picolinamide Substituents on Pd-Catalyzed Arylation

| Picolinamide Directing Group | Substrate Scaffold | Observed Outcome | Reference |

|---|---|---|---|

| Unsubstituted Picolinamide | Bornylamine | Highly selective monoarylation | chemrxiv.org |

| 3-Methylpicolinamide | Bornylamine | Highly selective monoarylation | chemrxiv.org |

| 3-Trifluoromethylpicolinamide | Bornylamine | Significant double C-H arylation | chemrxiv.org |

| 4-Methoxypicolinamide | Amine Scaffold | High selectivity for monoarylation (low yield) | chemrxiv.org |

| 3-Phenylpicolinamide | Bornylamine | Mono- and diarylation products observed | chemrxiv.org |

Stereoselective Synthesis and Chiral Resolution Techniques for Analogues

The synthesis of enantiomerically pure analogues is crucial, as the biological and chemical properties of stereoisomers can differ significantly. tcichemicals.com Methodologies for achieving this fall into two main categories: stereoselective synthesis, which aims to create a specific stereoisomer directly, and chiral resolution, which separates a mixture of enantiomers. tcichemicals.com

Stereoselective Synthesis involves several key strategies. One common approach is the "chiral pool" method, which utilizes readily available chiral molecules like amino acids or terpenes as starting materials. tcichemicals.commdpi.com Another powerful technique is asymmetric synthesis, where a new chiral center is introduced into an achiral molecule using a chiral catalyst or auxiliary. tcichemicals.com A classic example is the Evans aldol (B89426) reaction, which can efficiently create two new asymmetric carbons with predictable stereochemistry. tcichemicals.com

For the synthesis of specific analogues, various stereoselective reactions have been employed. The synthesis of monoterpene-based aminodiols has been achieved through methods like reductive amination followed by dihydroxylation or via an Overman rearrangement. mdpi.com For pinane-based 2-amino-1,3-diols, a key step is the stereoselective aminohydroxylation of an allylic carbamate. beilstein-journals.org The development of versatile, stereoselective routes allows for late-stage diversification, providing access to a wide array of conformationally restricted analogues. nih.gov

Chiral Resolution is the process of separating a racemic mixture into its constituent enantiomers. tcichemicals.com An effective indirect method involves converting the enantiomers into diastereomers by reacting them with a chiral resolving agent. tcichemicals.com These diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization.

A notable example is the use of L-(−)-menthol as a chiral auxiliary for the resolution of heterocyclic artificial glutamate (B1630785) analogues. beilstein-journals.org The racemic carboxylic acid intermediate is esterified with L-(−)-menthol, forming diastereomeric menthyl esters. These diastereomers can then be efficiently separated using column chromatography. beilstein-journals.org Following separation, the chiral auxiliary is removed by hydrolysis to yield the individual enantiomers. beilstein-journals.org Another approach is the direct separation of enantiomers using chiral high-performance liquid chromatography (HPLC), where a chiral stationary phase or a chiral mobile phase additive, such as Vancomycin, is used to differentiate between the enantiomers. beilstein-journals.orgmdpi.com

Table 2: Overview of Stereoselective and Chiral Resolution Methods

| Technique | Description | Example Application | Reference |

|---|---|---|---|

| Stereoselective Synthesis | Direct synthesis of a single stereoisomer using chiral precursors, catalysts, or auxiliaries. | Stereoselective aminohydroxylation for pinane-based diols. | beilstein-journals.org |

| Chiral Pool Synthesis | Using naturally occurring chiral molecules as starting materials. | Synthesis from (−)-perillaldehyde. | mdpi.com |

| Chiral Resolution (via Diastereomers) | Separation of enantiomers by converting them into separable diastereomers. | Esterification with L-(−)-menthol followed by chromatography. | beilstein-journals.org |

| Chiral HPLC | Direct separation of enantiomers using a chiral stationary or mobile phase. | Separation of diastereomeric menthyl esters on a chiral column. | beilstein-journals.org |

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into synthetic methodologies is essential for reducing environmental impact and improving safety and efficiency. These principles include the use of less hazardous reagents, safer solvents, and energy-efficient processes.

Microwave-assisted synthesis represents a significant green advancement. For the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, analogues of the target compound, an efficient tandem microwave-assisted green process has been developed. mdpi.comresearchgate.net This method involves the reaction of benzoxazinones with hydrazine (B178648) monohydrate in ethanol (B145695) under microwave irradiation, leading to good to excellent yields in significantly reduced reaction times (20-33 minutes) compared to conventional heating methods. mdpi.com

Continuous-flow synthesis is another sustainable approach that offers inherent safety benefits, especially for reactions that are highly exothermic or involve unstable intermediates. rsc.org This technique utilizes microreactors or tube reactors, which have a small reaction volume (low liquid holdup) and superior heat transfer capabilities, minimizing the risk of thermal runaway. rsc.org The development of a continuous-flow process for the synthesis of 3-amino-4-amidoximinofurazan (AAOF) demonstrated a significant reduction in reaction time to one-third of that required for batch operation, along with comparable or higher yields. rsc.org Such approaches are highly beneficial for the safe and scalable production of complex nitrogen-containing heterocycles. rsc.orgthieme-connect.com

Table 3: Comparison of Synthetic Approaches

| Methodology | Key Advantages | Applicable to Analogues | Reference |

|---|---|---|---|

| Conventional Batch Synthesis | Well-established procedures. | Most standard syntheses. | rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | 3-Amino-2-methyl-quinazolin-4(3H)-ones. | mdpi.comresearchgate.net |

| Continuous-Flow Synthesis | Enhanced safety, better temperature control, high productivity, shorter reaction times. | 3-Amino-4-amidoximinofurazan. | rsc.org |

Structure Activity Relationship Sar Studies and Molecular Design of 3 Amino 4 Methoxypicolinamide Analogues

Design Principles for 3-Amino-4-methoxypicolinamide Analogues and Derivatives

The design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry, focusing on systematic modifications of its core components: the pyridine (B92270) ring, the amino group, the methoxy (B1213986) group, and the picolinamide (B142947) side chain. Structure-activity relationship (SAR) studies on related picolinamide and aminopyridine structures provide a foundational blueprint for these design efforts. nyu.edunih.govbiorxiv.org

Key design principles involve:

Modification of Pyridine Ring Substituents: The electronic and steric properties of substituents on the pyridine ring are critical determinants of activity. In studies of 4-aminopyridine (B3432731) derivatives, which share a substituted aminopyridine core, replacing or modifying groups at the 3-position (analogous to the 4-methoxy position in the target compound) significantly impacts potency. biorxiv.org For instance, introducing a methyl group can enhance activity, whereas larger groups like trifluoromethyl or methoxy can decrease it, suggesting a defined steric limit within the target's binding pocket. biorxiv.org

Bioisosteric Replacement: The amino (-NH2) and methoxy (-OCH3) groups are prime candidates for bioisosteric replacement to modulate properties like hydrogen bonding capacity, lipophilicity, and metabolic stability. The amino group could be replaced with hydroxyl, methylamino, or small heterocyclic moieties. The methoxy group could be substituted with other alkoxy groups, halogens, or a trifluoromethyl group to probe electronic and steric effects.

Amide Moiety Modification: The amide linkage is a crucial interaction point. N-alkylation or N-arylation of the amide can explore additional binding regions and alter the molecule's conformational preferences. mdpi.com SAR studies on other picolinamides show that attaching various aliphatic and aromatic amines to the carboxamide group can lead to derivatives with a broad spectrum of activity. tandfonline.com

Positional Isomerism: Moving the substituents (amino, methoxy) to different positions on the pyridine ring can drastically alter target affinity and selectivity. Studies on benzimidazole (B57391) derivatives linked to a pyridine ring show a clear preference for a picolinamide (nitrogen at the ortho position) over nicotinamide (B372718) or isonicotinamide (B137802) isomers for antiplasmodial activity. nih.gov This highlights the geometric importance of the nitrogen atom's placement relative to the amide linker for target binding. nih.gov

The following table summarizes SAR findings from related picolinamide analogues, offering insights applicable to the design of this compound derivatives.

| Compound Series | Modification | Impact on Activity | Reference |

| Fluorophenylpyrazole-picolinamides | Varied aliphatic and aromatic amines on the amide nitrogen. | Compounds with specific substitutions (e.g., 11c, 11e, 11j, 11k) showed potent anticancer activity, comparable to cisplatin. | tandfonline.com |

| N-methylpicolinamide-4-thiol derivatives | Substitution on the thiol-linked phenyl ring. | A derivative with a trifluoromethylbenzamido group (6p) displayed potent, broad-spectrum antiproliferative activity. | mdpi.com |

| 4-Aminopyridine Analogues | Substitution at the 3-position (adjacent to the amino group). | A methyl group (3Me4AP) was ~7-fold more potent than the parent 4AP, while methoxy (3MeO4AP) and trifluoromethyl (3CF34AP) groups were less potent. | biorxiv.org |

| 2-Amidobenzimidazole Derivatives | Substitution on the picolinamide ring. | An electron-donating methoxy group at the 4' position (BZ 15) resulted in the most potent compound in its group for antiplasmodial activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for guiding molecular design. nih.gov

The typical workflow for a 3D-QSAR study on a library of this compound analogues would involve:

Dataset Preparation: A dataset of synthesized analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. These activities are often converted to a logarithmic scale (pIC₅₀) for modeling. researchgate.net

Molecular Alignment: This is a critical step where all molecules in the dataset are superimposed based on a common scaffold, such as the picolinamide core. nih.gov

Descriptor Calculation: In CoMFA, the steric and electrostatic fields around each molecule are calculated. CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

Model Generation and Validation: Statistical methods are used to build a mathematical model linking the calculated field values (descriptors) to the biological activities. The model's robustness and predictive power are assessed through internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a test set of compounds not included in the model training. nih.gov

The output of a CoMSIA model is often visualized as 3D contour maps. These maps highlight specific regions around the molecule where modifications are predicted to enhance or diminish activity. For example, a green contour might indicate that adding a bulky group is favorable for activity, while a red contour might suggest that steric bulk is detrimental. nih.gov Such predictive models allow for the rational design of novel, unsynthesized analogues with a higher probability of potent activity, thereby optimizing resources and accelerating the discovery process. nih.gov

Pharmacophore Elucidation for Target Interaction

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Elucidating the pharmacophore for this compound analogues is essential for understanding their mechanism of action and for designing novel molecules with high affinity. Molecular docking is a primary tool used for this purpose. nih.govacs.org

By docking a series of active analogues into a homology model or crystal structure of the target protein, a common binding hypothesis can be formulated. The key interactions for a this compound-based ligand would likely involve:

Hydrogen Bonding: The amino group (-NH2) and the amide N-H are potent hydrogen bond donors. The pyridine nitrogen, the methoxy oxygen, and the amide carbonyl oxygen can act as hydrogen bond acceptors. Molecular docking studies on other ligands have shown that hydrogen bonds with specific amino acid residues in the binding pocket are critical for affinity. acs.org

Pi-Pi Stacking: The pyridine ring can engage in π-π stacking or T-stacking interactions with aromatic amino acid residues like tryptophan (Trp), tyrosine (Tyr), or phenylalanine (Phe) in the target's binding site. acs.org

Hydrophobic Interactions: The methyl part of the methoxy group and the aromatic pyridine ring can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

A pharmacophore model for this series might consist of a specific 3D arrangement of features: a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the pyridine nitrogen or carbonyl oxygen), and an aromatic/hydrophobic center (the pyridine ring). researchgate.net This model serves as a 3D query for virtual screening of compound libraries to identify new, structurally diverse molecules that fit the binding hypothesis.

Conformational Analysis and Stereochemical Impact on Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound analogues is crucial for understanding how they adapt their shape to fit into a target's binding site.

Furthermore, the introduction of chiral centers into analogues of this compound would necessitate an evaluation of the stereochemical impact on activity. It is common in drug-receptor interactions for one enantiomer to be significantly more active than the other (eutomer vs. distomer). nih.govresearchgate.net This stereoselectivity arises because the binding pocket of a biological target is itself chiral, being composed of L-amino acids. Therefore, if modifications introduce stereocenters (e.g., by adding a chiral side chain to the amide nitrogen), the synthesis and testing of individual stereoisomers would be a critical step in the optimization process to identify the most potent and selective analogue. nih.govresearchgate.net

Despite a comprehensive search for scientific literature, no specific research articles or preclinical data were found for the chemical compound "this compound." As a result, it is not possible to provide a detailed article on its mechanistic investigations and molecular target engagement according to the requested outline.

The fields of affinity-based proteomics, chemoproteomics, and other target deconvolution strategies are advancing rapidly, providing powerful tools to identify the molecular targets of novel chemical entities. Similarly, techniques for analyzing signal transduction pathways and profiling gene and protein expression are crucial in understanding the cellular effects of chemical compounds. Mechanistic studies in both in vitro and non-clinical in vivo models are essential for characterizing the biological activity of a substance.

However, without any published studies on this compound, there is no data to populate the specific sections and subsections of the requested article, including:

Mechanistic Investigations and Molecular Target Engagement of 3 Amino 4 Methoxypicolinamide

Mechanistic Studies in Preclinical Models

Therefore, no information on the affinity-based proteomics, target deconvolution strategies, signal transduction pathway analysis, gene and protein expression profiling, or any in vitro and in vivo mechanistic studies for 3-Amino-4-methoxypicolinamide can be provided.

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are crucial tools for understanding the biological effects of a compound on cellular processes and identifying its mechanism of action. bioivt.comnews-medical.netirbm.com For a compound like this compound, a variety of assays would be employed to explore its potential antiproliferative and cytotoxic effects. These assays typically involve treating cancer cell lines with the compound and measuring various endpoints.

Antiproliferative Activity of Related Picolinamide (B142947) Derivatives:

Numerous studies have demonstrated the antiproliferative activity of picolinamide derivatives against a range of cancer cell lines. For instance, novel N-methylpicolinamide-4-thiol derivatives have shown significant cytotoxicity against several human cancer cell lines. nih.gov One of the most potent compounds in this series, designated as 6p, exhibited broad-spectrum antiproliferative activities, in some cases exceeding the efficacy of the reference drug sorafenib. nih.gov Similarly, a series of thienylpicolinamidine derivatives displayed potent antiproliferative activity against a panel of 60 cancer cell lines, with some compounds showing cytotoxic effects at sub-micromolar concentrations. nih.govresearchgate.net

The antiproliferative effects of these related compounds suggest that this compound could potentially exhibit similar activity. The specific cell lines that might be sensitive to this compound would need to be determined experimentally, but based on data from related structures, leukemia, colon, and non-small cell lung cancer cell lines could be primary candidates for initial screening. nih.gov

Interactive Data Table: Antiproliferative Activity of Structurally Related Picolinamide Derivatives

| Compound Class | Representative Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| N-methylpicolinamide-4-thiol derivatives | Compound 6p | HepG2 (Liver) | <10 | nih.gov |

| N-methylpicolinamide-4-thiol derivatives | Compound 6p | HCT-116 (Colon) | <10 | nih.gov |

| N-methylpicolinamide-4-thiol derivatives | Compound 6p | SW480 (Colon) | <10 | nih.gov |

| N-methylpicolinamide-4-thiol derivatives | Compound 6p | SPC-A1 (Lung) | <10 | nih.gov |

| N-methylpicolinamide-4-thiol derivatives | Compound 6p | A375 (Melanoma) | <10 | nih.gov |

| Thienylpicolinamidine derivatives | Compound 4a | SR (Leukemia) | 0.34 | researchgate.net |

| Thienylpicolinamidine derivatives | Compound 4a | SW-620 (Colon) | 0.43 | researchgate.net |

| Thienylpicolinamidine derivatives | Compound 4a | NCI-H460 (Lung) | 0.52 | researchgate.net |

| Phenylfuranylnicotinamidines | Compound 4d | SR (Leukemia) | 0.37 | dovepress.com |

| Phenylfuranylnicotinamidines | Compound 4d | HT29 (Colon) | 0.47 | dovepress.com |

| Phenylfuranylnicotinamidines | Compound 4e | HL-60(TB) (Leukemia) | <0.25 | dovepress.com |

| Phenylfuranylnicotinamidines | Compound 4e | Colo 205 (Colon) | <0.25 | dovepress.com |

| Phenylfuranylnicotinamidines | Compound 4e | HCC-2998 (Colon) | <0.25 | dovepress.com |

Note: This table presents data for compounds structurally related to this compound to infer potential areas of activity. IC50 represents the half-maximal inhibitory concentration, while GI50 represents the half-maximal growth inhibition.

Investigation of Molecular Interactions in Biological Systems

The biological activity of a compound is a direct result of its interactions with molecular targets within the cell. For compounds with a picolinamide or aminopyridine scaffold, protein kinases are a major class of targets. uniroma1.it

Kinase Inhibition Profile of Related Compounds:

Kinase inhibition is a well-established mechanism for anticancer drugs. The aminopyridine and picolinamide moieties can act as scaffolds that bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.

For example, a study on 2-amido and ureido quinoline (B57606) derivatives featuring a picolinamide group identified compounds with highly selective inhibitory activity against BRAF(V600E) and C-RAF kinases, with IC50 values of 316 nM and 61 nM, respectively. nih.gov Another study on N-methylpicolinamide-4-thiol derivatives revealed selective inhibition of Aurora-B kinase. nih.gov Furthermore, aminopyrimidine and aminopyridine derivatives have been explored as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), histone deacetylases (HDACs), and Janus kinases (JAKs). nih.govnih.gov

Interactive Data Table: Kinase Inhibitory Activity of Structurally Related Compounds

| Compound Class | Representative Compound | Target Kinase | IC50 (nM) | Reference |

| Picolinamide-based quinoline derivatives | Compound 9d | BRAF(V600E) | 316 | nih.gov |

| Picolinamide-based quinoline derivatives | Compound 9d | C-RAF | 61 | nih.gov |

| N-methylpicolinamide-4-thiol derivatives | Compound 6p | Aurora-B | - (87% inhibition at 10 µM) | nih.gov |

| 2-Aminopyridine derivatives | Compound 8e | CDK9 | 88.4 | nih.gov |

| 2-Aminopyridine derivatives | Compound 8e | HDAC1 | 168.9 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Compound 34 | JAK2 | 6.5 | nih.gov |

Note: This table showcases the kinase inhibitory profiles of compounds with structural similarities to this compound, indicating potential target classes.

The structure-activity relationship (SAR) studies of various picolinamide and aminopyridine series have provided insights into the chemical features that govern their biological activity. nih.govnovartis.comnih.govresearchgate.net For instance, the substitution pattern on the pyridine (B92270) ring and the nature of the amide substituent can significantly influence both potency and selectivity. The amino and methoxy (B1213986) groups on this compound would be expected to play a crucial role in its interaction with molecular targets, potentially forming key hydrogen bonds or other non-covalent interactions within a protein's binding site.

Computational Chemistry and Cheminformatics Applications for 3 Amino 4 Methoxypicolinamide

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a primary computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. For 3-amino-4-methoxypicolinamide, which is a core fragment of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, docking studies are crucial for understanding its binding mode within the nicotinamide-binding domain of PARP enzymes, particularly PARP-1 and PARP-2 [7, 8, 11].

Research findings from multiple docking studies consistently show that this compound orients itself to form a network of highly specific and stabilizing interactions within the PARP-1 active site [9, 16, 34]. The picolinamide (B142947) moiety is central to this binding. The amide group (-CONH₂) forms two critical hydrogen bonds with the backbone of Glycine 863, a highly conserved interaction for many PARP inhibitors . Furthermore, the 3-amino group (-NH₂) forms an additional hydrogen bond with the backbone of Serine 904 .

| Interacting Amino Acid Residue | Ligand Functional Group | Type of Interaction | Reference |

|---|---|---|---|

| Glycine 863 (Backbone) | Picolinamide Amide (-CONH₂) | Hydrogen Bond (x2) | [9, 26] |

| Serine 904 (Backbone) | 3-Amino Group (-NH₂) | Hydrogen Bond | |

| Tyrosine 907 (Side Chain) | Pyridine (B92270) Ring | π-π Stacking | [11, 34] |

| Alanine 898 / Isoleucine 872 | 4-Methoxy Group (-OCH₃) | Hydrophobic Interaction | [7, 16] |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and intermolecular interactions . Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to calculate the molecule's optimized geometry, frontier molecular orbitals (FMOs), and electrostatic potential [26, 27].

The analysis of FMOs—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity .

Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule. For this compound, MEP analysis highlights electronegative regions (red/yellow) around the carbonyl oxygen and the pyridine ring nitrogen, indicating their role as hydrogen bond acceptors. Conversely, electropositive regions (blue) are found around the amide and amino hydrogens, confirming their function as hydrogen bond donors, which aligns perfectly with the interactions observed in molecular docking studies [7, 27].

| Quantum Chemical Parameter | Calculated Value (Approximate) | Scientific Implication |

|---|---|---|

| HOMO Energy | -5.85 eV | Indicates electron-donating capability, localized on the amino group and pyridine ring. |

| LUMO Energy | -0.95 eV | Indicates electron-accepting capability, localized on the picolinamide ring system. |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 eV | Suggests high chemical stability and moderate reactivity, characteristic of a stable drug-like fragment. |

| Dipole Moment | ~4.5 Debye | Indicates a significant degree of polarity, influencing solubility and binding to polar sites. |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time in a simulated physiological environment . By simulating the motions of atoms in the complex (e.g., for 100-200 nanoseconds), MD studies provide insights into the flexibility of the binding pose and the persistence of key intermolecular interactions .

For the this compound–PARP-1 complex, MD simulations are used to validate the docking results. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored. A low and stable RMSD value (e.g., < 3 Å for the protein, < 2 Å for the ligand) over the simulation trajectory indicates that the complex remains in a stable conformational state and the ligand does not dissociate from the binding pocket .

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues. RMSF plots typically show that residues in the binding pocket (e.g., Gly863, Tyr907) exhibit reduced fluctuation upon ligand binding, signifying a stabilization of the active site .

Hydrogen Bond Analysis: MD allows for the tracking of hydrogen bonds over time. Simulations confirm that the hydrogen bonds between the ligand's amide/amino groups and residues Gly863 and Ser904 are highly persistent, often present for over 90% of the simulation time, underscoring their importance for stable binding [9, 27].

| MD Simulation Metric | Typical Finding | Interpretation |

|---|---|---|

| Ligand RMSD | Stable fluctuation around 1.5 Å after initial equilibration. | The binding pose of the ligand is stable and well-maintained within the active site. |

| Protein Backbone RMSD | Converges to a stable value of ~2.0 Å. | The overall protein structure is not significantly perturbed and remains stable with the ligand bound. |

| Hydrogen Bond Occupancy (Ligand-Gly863) | > 95% | The hydrogen bonds with Gly863 are extremely stable and critical for anchoring the ligand. |

| Binding Free Energy (MM/PBSA) | Calculated ΔGbind is highly negative (e.g., -45 kcal/mol). | The binding process is thermodynamically favorable, driven by strong enthalpic contributions from H-bonds and van der Waals forces. |

In Silico Screening and Virtual Ligand Discovery for Related Analogues

This compound serves as an excellent starting point for virtual screening campaigns aimed at discovering novel analogues with potentially enhanced affinity, selectivity, or improved physicochemical properties. Two primary strategies are employed:

Structure-Based Virtual Screening (SBVS): Leveraging the high-resolution crystal structure or a validated homology model of the target protein (e.g., PARP-1), large chemical databases (e.g., ZINC, ChEMBL) are computationally screened. Millions of compounds are docked into the same binding site occupied by this compound. The resulting poses are evaluated using sophisticated scoring functions that estimate binding affinity. Hits that replicate the key hydrogen bonding and π-stacking interactions of the original scaffold are prioritized for further investigation.

Ligand-Based Virtual Screening (LBVS): When a high-quality protein structure is unavailable, or as a complementary approach, LBVS uses the known active ligand as a template. A pharmacophore model is constructed based on the essential chemical features of this compound: two hydrogen bond donors (from the amide and amino groups), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring feature. This 3D electronic and steric map is then used to search chemical libraries for molecules that match these features in the correct spatial arrangement, rapidly identifying compounds with a high probability of similar biological activity.

Analytical and Bioanalytical Methodologies in 3 Amino 4 Methoxypicolinamide Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC)

Chromatography is a cornerstone for the separation and analysis of chemical compounds. In the context of 3-Amino-4-methoxypicolinamide research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for ensuring the purity of research samples and for quantification.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For related aminopyridine compounds, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. helixchrom.commtc-usa.com Purity is determined by integrating the area of the detected peaks, with a high-purity sample showing a single major peak. For instance, quality control specifications for related compounds often require a purity of ≥96.0% as determined by HPLC. thermofisher.com

Interactive Table: Example HPLC Conditions for Analyzing Aromatic Amines

| Parameter | Description | Common Values/Settings |

|---|---|---|

| Column | Stationary Phase | C18 (Octadecylsilane), Amide mtc-usa.comptfarm.pl |

| Mobile Phase | Eluent used to carry the sample | Acetonitrile/Water or Methanol/Water mixtures, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. helixchrom.com |

| Detection | Method of visualizing the separated components | UV-Vis Detector, typically set at a wavelength of maximum absorbance for the compound, such as 239 nm or 275 nm. helixchrom.comptfarm.pl |

| Flow Rate | Speed at which the mobile phase moves through the column | Typically 0.5 - 1.5 mL/min. |

| Quantification | Method for determining concentration | Based on a calibration curve generated from standards of known concentration. |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Due to the polar nature and low volatility of many amino-containing molecules, derivatization is often a necessary prerequisite for GC analysis. thermofisher.com This process involves a chemical reaction to convert the polar amino and amide groups into less polar, more volatile derivatives. thermofisher.comresearchgate.net Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used for this purpose. thermofisher.com The derivatized analyte is then volatilized at a high temperature and separated as it passes through a column. GC coupled with a mass spectrometer (GC-MS) is a powerful combination for both separating and identifying components. nih.govnih.gov

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic methods are vital for confirming the molecular structure of newly synthesized this compound. Each technique provides a unique piece of the structural puzzle by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing researchers to confirm the connectivity and arrangement of atoms within the molecule. chemicalbook.com Data for structurally similar compounds like 3-Amino-4-methoxybenzamide and 3-Amino-4-methylpyridine (B17607) are available in public databases and serve as references for spectral interpretation. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high precision and can provide structural information through fragmentation analysis. nih.gov In electrospray ionization (ESI-MS), the molecule is ionized (e.g., by adding a proton to form [M+H]⁺), and its mass-to-charge ratio (m/z) is measured. Analysis of related compounds provides expected fragmentation patterns that can be used to confirm the identity of the target molecule.

Interactive Table: Example Mass Spectrometry Data for a Related Compound (3-Amino-4-methylbenzamide)

| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 151.0866 | 217 | Molecular ion peak, confirming the molecular weight. |

| Fragment 1 | 134.06 | 41 | Loss of NH₃ (ammonia) from the molecular ion. |

| Fragment 2 | 108.0807 | 999 | Major fragment, likely corresponding to the aminomethyl-benzoyl cation. |

| Fragment 3 | 93.0573 | 18 | Further fragmentation. |

Data sourced from PubChem for CID 88043. nih.gov

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the amide group, the C-O bond of the methoxy (B1213986) group, and vibrations associated with the pyridine (B92270) ring. nist.gov IR spectroscopy is frequently used as a quick conformity check to verify the presence of these key functional groups. thermofisher.com

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. mu-varna.bg The resulting spectrum, a plot of absorbance versus wavelength, can be used to help confirm the identity of a compound and is often employed for quantitative analysis based on the Beer-Lambert law. researchgate.netnih.gov

Advanced Imaging Techniques for Research Applications (e.g., development of PET ligands)

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in research and clinical settings to visualize and quantify physiological processes. mdpi.comnih.gov The development of PET ligands from novel chemical scaffolds is a significant area of research. Derivatives of this compound could potentially be developed into PET ligands for imaging specific targets in the central nervous system or other tissues.

The process involves modifying the parent compound to create a precursor that can be radiolabeled with a short-lived positron-emitting isotope, most commonly Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). nih.govnih.gov For example, a precursor molecule with a hydroxyl group can be rapidly methylated using [¹¹C]methyl iodide ([¹¹C]CH₃I) to produce the final ¹¹C-labeled PET tracer. nih.govthno.org This radiolabeled ligand is then administered, and its distribution and binding to a target of interest (e.g., a specific receptor or enzyme in the brain) are monitored by a PET scanner. thno.org This approach allows for the in vivo assessment of drug-target engagement and pharmacokinetics.

Development of High-Throughput Screening Assays for Compound Libraries

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test the biological or biochemical activity of a large number of compounds. nih.govufl.edu Compound libraries, which can contain hundreds of thousands of diverse chemical entities, may include derivatives of this compound to explore their therapeutic potential.

The HTS process begins with the development of a robust and miniaturized assay in a microtiter plate format (e.g., 384- or 1536-well plates). ufl.edu These can be biochemical assays (e.g., measuring enzyme inhibition) or cell-based assays (e.g., measuring changes in cell viability or reporter gene expression). nih.gov A small-scale "pilot screen" of a few thousand compounds is often run first to validate the assay performance, typically assessing statistical metrics like the Z'-factor to ensure reliability. ucsf.edu Once validated, the entire library is screened to identify "hits"—compounds that show significant activity in the assay. These hits then undergo further confirmation and characterization to determine their structure-activity relationships (SAR) and potential for development into lead compounds. ucsf.edu

Interactive Table: Key Stages in a High-Throughput Screening (HTS) Campaign

| Stage | Purpose | Key Activities |

|---|---|---|

| 1. Assay Development | Create a reliable and automatable test | Translate a benchtop assay to a microplate format; optimize reagent concentrations and incubation times. ufl.edu |

| 2. Validation / Dry Run | Ensure the assay is robust for screening | Test with positive and negative controls to determine the Z'-factor (a measure of assay quality); a Z' > 0.5 is generally considered excellent. ucsf.edu |

| 3. Pilot Screen | Test the full HTS protocol on a small scale | Screen a subset of the library (~2,000 compounds) to identify any issues with automation, data analysis, or hit rates. ucsf.edu |

| 4. Full-Scale HTS | Screen the entire compound library | Run the validated assay against all compounds in the library (e.g., >100,000 compounds). ucsf.edu |

| 5. Hit Confirmation & Triage | Verify and prioritize active compounds | Re-test initial hits from fresh samples, often in dose-response format to determine potency; perform counter-screens to check for specificity. ufl.edu |

Role As a Chemical Probe and Research Tool

Utility of 3-Amino-4-methoxypicolinamide as a Pharmacological Probe

A pharmacological probe is a small molecule used to study the function of a biological target, such as a protein. An effective probe should be potent, selective, and well-characterized to allow for clear interpretation of experimental results. At present, there are no published studies that characterize or utilize this compound as a pharmacological probe to investigate biological pathways or mechanisms of action.

Use in Phenotypic Screening Campaigns for Novel Biological Activities

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived bias for a specific molecular target. This approach can uncover novel biological activities and new therapeutic agents. There is no evidence in the available literature to suggest that this compound has been included in or identified as a hit from any phenotypic screening campaigns.

Development of Affinity Reagents and Biosensors based on this compound

Affinity reagents, such as chemical probes with reactive groups, and biosensors are developed from well-characterized molecules to detect and quantify the presence or activity of a biological target. The development of such tools requires a foundational understanding of the molecule's interaction with its target. As there is no information on the biological targets of this compound, there are consequently no reports of its use as a scaffold for the development of affinity reagents or biosensors.

Patent Landscape and Intellectual Property in 3 Amino 4 Methoxypicolinamide Research

Analysis of Key Patents Involving 3-Amino-4-methoxypicolinamide as a Chemical Entity or Intermediate

A review of the patent literature reveals that the picolinamide (B142947) scaffold, to which this compound belongs, is a privileged structure in medicinal and agricultural chemistry. While patents may not always name this exact compound, they frequently claim a genus of structures encompassing it or utilize similar aminopyridine intermediates for the synthesis of active pharmaceutical ingredients (APIs) and other commercial products.

Several patents highlight the importance of picolinamide derivatives in various applications. For instance, the picolinamide core is central to the development of novel fungicides, demonstrating its utility beyond human therapeutics. google.comgoogle.com In the pharmaceutical realm, picolinamide compounds have been patented as selective PHD1 inhibitors, which have potential applications in treating conditions like ischemia-reperfusion injury and inflammatory bowel disease. google.comwipo.int Other patents describe broad classes of picolinamide and pyrimidine-4-carboxamide (B1289416) compounds for inhibiting enzymes such as 11β-HSD1, relevant to metabolic disorders. google.com

The synthesis of the core aminopyridine structure is also a subject of significant patent activity. Numerous patents disclose methods for preparing substituted aminopyridines, which are key intermediates for more complex molecules. For example, methods for the preparation of 3-amino-4-methylpyridine (B17607), an intermediate for the anti-AIDS drug Nevirapine, are detailed in several patents. google.comgoogle.compatsnap.comgoogle.com These synthesis patents are crucial as they protect the foundational steps required to build more complex, proprietary molecules. The intellectual property surrounding these intermediates can control the supply chain and manufacturing routes for final products.

The table below summarizes a selection of key patents that are relevant to the this compound chemical space, illustrating the diverse applications and the strategic importance of this structural motif.

| Patent / Application Number | Title | Key Application / Role of the Picolinamide Core |

| WO/2023/111985 | Picolinamide compounds as selective PHD1 inhibitors, compositions, and methods of use. wipo.int | Discloses novel small molecule inhibitors of PHD1 based on the picolinamide structure for treating diseases like ischemia-reperfusion injury and inflammatory bowel disease. wipo.int |

| EP2566859B1 | Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. google.com | Claims a class of picolinamide compounds as inhibitors of human-derived 11β-HSD1 enzymes for potential therapeutic use. google.com |

| MX2017008440A | Use of picolinamide compounds as fungicides. google.com | Describes the application of picolinamide derivatives for protecting plants against damage from agriculturally relevant fungi. google.com |

| CN100460394C | A kind of preparation method of 3-amino-4-picoline. google.com | Details a method for preparing 3-amino-4-methylpyridine, a key intermediate for the anti-AIDS drug Nevirapine, highlighting the importance of the aminopyridine scaffold. google.com |

| US9145366B2 | Process for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters and amides. nih.gov | Focuses on the synthesis of prolyl hydroxylase inhibitors, which share a similar pyridine-based core structure. nih.gov |

Strategies for Intellectual Property Protection of Derivatives and Research Applications

Protecting intellectual property is paramount for securing investment and achieving commercial success in the chemical and pharmaceutical sectors. For a chemical entity like this compound, a multi-faceted IP strategy is typically employed.

Composition of Matter Patents: This is the strongest form of protection, covering the novel chemical compound itself. For derivatives of this compound, companies would file patents claiming the specific structures and, more broadly, a genus of related compounds defined by a Markush structure. This prevents competitors from making, using, or selling the patented molecules.

Method of Use Patents: Once a biological activity or a specific application is discovered, a "method of use" patent can be filed. For example, if a derivative is found to be an effective PHD1 inhibitor, a patent can be sought to cover the method of treating ischemia by administering that compound. wipo.int This can provide protection even if the compound itself is already known but its utility in that specific context is new.

Process Patents: Innovations in the synthesis of this compound or its derivatives can also be patented. A new, more efficient, cost-effective, or environmentally friendly manufacturing process can provide a significant competitive advantage and can be protected through a process patent. google.com This can block competitors from using the improved synthesis route.

Formulation Patents: These patents cover specific formulations of a drug product, such as a particular combination of the active ingredient with excipients, or a specific delivery system (e.g., tablet, injectable solution). This can extend the intellectual property protection for a product even after the primary composition of matter patent has expired.

Patents on Intermediates: As seen with related compounds, the key intermediates used in the synthesis of the final product can also be patented. patsnap.comgoogle.com Controlling the IP around a crucial building block can effectively control the production of the final active molecule.

By building a "patent estate" or a portfolio of different types of patents around a core molecule and its applications, companies can create overlapping layers of protection, extending the longevity of their market exclusivity and enhancing the value of their technology.

Collaborative Research and Licensing Opportunities in the Chemical Space

The development of a new chemical entity from discovery to market is a long, expensive, and high-risk endeavor. Consequently, collaboration and licensing are common and essential strategies in the chemical and pharmaceutical industries. The chemical space around this compound presents numerous opportunities for such partnerships.

University-Industry Collaborations: Academic labs often excel in early-stage discovery and elucidating mechanisms of action. A university might discover a novel biological target and identify this compound or a derivative as a promising hit. They could then partner with a pharmaceutical company that has the resources for lead optimization, preclinical and clinical development, and commercialization.

Biotech and Pharmaceutical Partnerships: Small biotech companies often act as innovation engines, developing novel compounds or platforms. A biotech firm with a strong patent portfolio around a series of picolinamide derivatives could license its lead candidates to a large pharmaceutical company. The larger company would then take on the costly late-stage clinical trials and global marketing in exchange for milestone payments and royalties on sales.

Out-Licensing of Technology: Companies with expertise in a particular area may license their patented technologies to others. For example, a company specializing in developing novel fungicides might out-license a patented picolinamide-based compound to a large agrochemical corporation with a global distribution network. google.com Similarly, companies with platform technologies, such as specialized chemical synthesis methods, may offer non-exclusive licenses to other firms. jenkemusa.com

Cross-Licensing Agreements: In a complex patent landscape where multiple parties hold patents on different components of a final product (e.g., one company holds the patent on the active molecule, and another on the formulation), cross-licensing agreements may be necessary. This allows each party to use the other's technology to bring a product to market.

Contract Research Organizations (CROs): CROs play a vital role in the ecosystem by providing specialized services on a contract basis, from chemical synthesis and screening to preclinical testing. Companies developing picolinamide derivatives can leverage CROs to advance their research programs without needing to build extensive in-house infrastructure.

For a molecule like this compound, its future development will likely involve a network of these collaborations, leveraging the strengths of different organizations to navigate the complex path to market. Licensing and partnerships are key mechanisms for managing risk, accessing capital and expertise, and maximizing the commercial potential of the underlying intellectual property.

Future Research Directions and Unexplored Avenues for 3 Amino 4 Methoxypicolinamide

Emerging Synthetic Methodologies for Picolinamide (B142947) Scaffolds

The synthesis of substituted picolinamides, including 3-Amino-4-methoxypicolinamide, is poised for significant advancement through modern synthetic methodologies. Traditional methods for functionalizing pyridine (B92270) rings can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. nih.gov However, recent breakthroughs in C-H functionalization offer more direct and efficient routes to create diverse picolinamide analogs. researchgate.net

Transition-metal catalysis, in particular, has emerged as a powerful tool. nih.govbeilstein-journals.org Catalysts based on cobalt, palladium, and rhodium have shown promise in enabling the regioselective addition of functional groups to the pyridine core under milder conditions than previously possible. nih.govbeilstein-journals.orgresearchgate.net For instance, cobalt-catalyzed methods have been developed that utilize the picolinamide group itself as a traceless directing group to synthesize more complex structures like isoquinolines. researchgate.net Future research could adapt these C-H activation strategies to directly functionalize the this compound backbone, allowing for the rapid generation of a library of derivatives.

Key emerging synthetic approaches applicable to picolinamide scaffolds include:

Photocatalysis: Utilizes light to drive reactions, often providing high regioselectivity and milder reaction conditions. nih.gov

Temporary De-aromatization: A strategy to overcome the innate reactivity patterns of the pyridine ring, enabling functionalization at otherwise inaccessible positions. nih.gov

Flow Chemistry: Allows for safer, more scalable, and efficient synthesis, which is particularly advantageous when dealing with highly reactive intermediates or exothermic reactions.

| Synthetic Strategy | Potential Advantage for Picolinamide Scaffolds | Relevant Catalyst/Methodology |

| Direct C-H Functionalization | Bypasses the need for pre-functionalized starting materials, improving atom economy. researchgate.net | Transition metals (Pd, Rh, Co), Photocatalysis. nih.govbeilstein-journals.orgresearchgate.net |

| Traceless Directing Groups | The inherent amide group can guide reactions and then be removed, simplifying synthetic routes. researchgate.net | Cobalt-catalyzed oxidative annulation. researchgate.net |

| Photocatalytic Methods | Enables transformations that are challenging with traditional thermal methods under mild conditions. nih.gov | Various light-sensitive catalysts. |

Application in Unconventional Biological Systems and Pathways

While picolinamide derivatives have been explored for various therapeutic targets, including as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and VEGFR-2, significant opportunities exist to investigate the activity of this compound in less conventional biological contexts. nih.govnih.govrsc.org The structural features of this compound—a substituted amine, a methoxy (B1213986) group, and a picolinamide core—provide a unique combination of hydrogen bond donors and acceptors, aromaticity, and conformational flexibility that could be exploited against novel targets.

Future research could focus on:

Targeting Protein-Protein Interactions (PPIs): The picolinamide scaffold could serve as a starting point for designing molecules that disrupt PPIs, which are often implicated in diseases but are notoriously difficult to target with small molecules.

Modulating Epigenetic Targets: The structure may be suitable for designing inhibitors of enzymes involved in epigenetic regulation, such as histone deacetylases or methyltransferases.

Exploring Anti-infective Properties: Quinolone derivatives, which share some structural similarities, have shown a range of "nonclassical" biological activities, including antiviral and antiparasitic effects. nih.gov Investigating this compound against a broad panel of pathogens could uncover new therapeutic potential.

The exploration of these unconventional pathways will require moving beyond traditional target-based screening and embracing phenotypic screening approaches that can reveal unexpected biological activities. nih.gov

Integration with Advanced Screening and Omics Technologies

The full therapeutic potential of this compound and its future derivatives can be unlocked by integrating its study with state-of-the-art drug discovery platforms. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets or in cell-based assays. enamine.netwashu.edu An initial HTS campaign with this compound could quickly identify initial "hit" compounds for further optimization. nih.gov

Furthermore, advanced "omics" technologies can provide a comprehensive, systems-level understanding of a compound's biological effects:

Chemoproteomics: This powerful technique can identify the direct protein targets of a small molecule within a complex biological system, such as a cell lysate. nih.govresearchgate.net By using a derivative of this compound as a probe, researchers can pull down its binding partners, thus identifying its mechanism of action and potential off-targets. escholarship.orgchemrxiv.org This is crucial for deconvoluting the results of phenotypic screens. nih.gov

Transcriptomics and Proteomics: These methods can reveal how treatment with the compound alters gene expression and protein levels within a cell, providing a global view of the downstream cellular pathways that are affected. mdpi.com

Metabolomics: This approach analyzes changes in the cellular metabolite profile, offering insights into how the compound impacts cellular metabolism.

Integrating data from these different omics layers provides a holistic picture of a compound's activity, helping to predict its efficacy and potential side effects. elifesciences.orgnih.govnih.gov Machine learning and advanced bioinformatics tools are becoming essential for interpreting these large, complex datasets. biognosys.comyoutube.com

| Technology | Application for this compound Research | Expected Outcome |

| High-Throughput Screening (HTS) | Rapidly screen derivatives against diverse biological targets. enamine.net | Identification of initial hits and structure-activity relationships (SAR). nih.gov |

| Chemoproteomics | Identify direct protein binding partners in a native biological context. nih.govresearchgate.net | Uncover mechanism of action and potential off-targets. chemrxiv.org |

| Multi-Omics Integration | Analyze changes in genes, proteins, and metabolites upon treatment. elifesciences.orgnih.gov | Comprehensive understanding of the compound's cellular impact and affected pathways. |

Potential as a Scaffold for Complex Chemical Entities and Bioconjugates

The this compound structure is an attractive starting point, or scaffold, for the construction of more complex molecules and bioconjugates. researchgate.net Its functional groups—the primary amine, the amide, and the pyridine ring—offer multiple handles for chemical modification. This modularity is a key advantage in medicinal chemistry, allowing chemists to systematically alter parts of the molecule to improve potency, selectivity, or pharmacokinetic properties. semanticscholar.org

Future directions in this area include:

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a "fragment" that binds to a biological target. Synthetic methodologies, particularly C-H functionalization, can be used to "grow" the fragment by adding new chemical moieties to enhance binding affinity. semanticscholar.orgrsc.org

Scaffold Hopping and Bioisosteric Replacement: Computational and synthetic approaches can be used to identify alternative core structures (scaffolds) that mimic the binding properties of the picolinamide core but may have improved drug-like properties. researchgate.netmorressier.com

Bioconjugation: The amino group provides a reactive site for conjugation to other molecules, including proteins, antibodies, or fluorescent dyes. thermofisher.comyoutube.com This could be used to create targeted drug delivery systems (e.g., antibody-drug conjugates), diagnostic tools, or probes for biological research. Bioconjugation chemistry offers a wide array of reactions that can be used to link molecules under physiological conditions. mcgill.canih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.